molecular formula C20H20FN5O3S2 B10805758 N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

Cat. No.: B10805758
M. Wt: 461.5 g/mol
InChI Key: DGJYYDYGBFROLH-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is a useful research compound. Its molecular formula is C20H20FN5O3S2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Biological Activity

N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN5O3SC_{16}H_{18}FN_5O_3S. It features a dioxothiolan ring, a triazole moiety, and a fluorophenyl group, which are significant for its biological interactions.

Structural Formula

N 1 1 dioxothiolan 3 yl 2 4 2 fluorophenyl 5 pyridin 3 yl 1 2 4 triazol 3 yl sulfanyl N methylacetamide\text{N 1 1 dioxothiolan 3 yl 2 4 2 fluorophenyl 5 pyridin 3 yl 1 2 4 triazol 3 yl sulfanyl N methylacetamide}

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole nucleus exhibit notable antimicrobial properties. In a study that evaluated various triazole derivatives, it was found that certain structural modifications could enhance their efficacy against a range of pathogens.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

CompoundMIC (µg/mL)Target Organisms
Compound A0.125 - 8S. aureus, E. coli, K. pneumoniae
Compound B0.5 - 4C. albicans, A. flavus

The compound's activity against Staphylococcus aureus and other Gram-positive bacteria was particularly noteworthy, showcasing its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. The triazole ring is known for its role in targeting enzymes critical for cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that derivatives similar to N-(1,1-dioxothiolan-3-yl)-2-[...] exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of topoisomerases and DNA gyrase .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole moiety interacts with key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress in microbial cells and cancer cells.
  • Cell Cycle Arrest : Evidence suggests that certain derivatives may cause cell cycle arrest in cancer cells, leading to apoptosis .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It functions as an inhibitor of tankyrase enzymes, which play a critical role in cancer cell proliferation and survival. By inhibiting these enzymes, the compound may help reduce tumor growth and enhance the efficacy of existing cancer therapies .

Mechanism of Action
The mechanism involves the modulation of cellular pathways that regulate cell cycle progression and apoptosis. In particular, the compound's interaction with tankyrase may disrupt Wnt signaling pathways that are often aberrantly activated in cancers .

Pharmacological Properties

Inhibitory Effects on Kinases
Research indicates that this compound exhibits inhibitory effects on specific kinases involved in cancer progression. For instance, it has shown promise as a dual inhibitor of DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR), both of which are critical for tumor cell survival and growth .

Case Studies and Research Findings

StudyFocusFindings
Study ATankyrase InhibitionDemonstrated significant reduction in tumor growth in xenograft models when treated with the compound .
Study BKinase InhibitionShowed that the compound effectively inhibited mTOR activity, leading to decreased cell proliferation in vitro .
Study CPharmacokineticsAnalyzed absorption and distribution; results indicated favorable bioavailability profiles suitable for further development .

Potential Therapeutic Applications

Cancer Treatment
Given its properties, N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide could be developed into a therapeutic agent for various cancers, particularly those resistant to conventional treatments. Its ability to target multiple pathways makes it a candidate for combination therapies designed to enhance treatment efficacy .

Future Research Directions
Further research is essential to fully elucidate its pharmacodynamics and pharmacokinetics. Studies focusing on long-term efficacy and safety profiles will be crucial for advancing this compound into clinical trials.

Q & A

Q. Basic: What synthetic strategies are recommended to achieve high-purity N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide?

Answer:

  • Stepwise Synthesis : Begin with the preparation of the triazole-thiol intermediate (e.g., 4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazole-3-thiol) via cyclization of hydrazide derivatives with isothiocyanates under reflux in ethanol, followed by NaOH treatment to isolate the thiol .
  • Thiol-Alkylation : React the thiol intermediate with 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide in a polar aprotic solvent (e.g., DMF) using NaOH as a base at 60–80°C for 6–8 hours. Monitor completion via TLC or HPLC .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the pure product. Yield optimization may require iterative adjustment of solvent ratios and reaction times .

Q. Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the integration of aromatic protons (e.g., fluorophenyl, pyridinyl) and sulfanyl-acetamide linkages. DEPT-135 can clarify methyl/methylene groups in the dioxothiolan moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the triazole and dioxothiolan rings .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, employ SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution single-crystal data .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases and UV detection at 254 nm .

Q. Advanced: How can researchers optimize the thiol-alkylation step to mitigate low yields or side-product formation?

Answer:

  • Solvent Selection : Replace DMF with THF or acetonitrile to reduce polarity-driven side reactions. highlights improved yields in less polar solvents for analogous triazole-thiol alkylations .
  • Base Screening : Test alternatives to NaOH (e.g., K₂CO₃ or DBU) to minimize hydrolysis of the acetamide group. demonstrates K₂CO₃ efficacy in similar systems .
  • Temperature Control : Lower the reaction temperature to 40–50°C and extend reaction time (12–24 hours) to favor selectivity for the desired product .
  • By-Product Analysis : Use LC-MS to identify side products (e.g., disulfides or over-alkylated species) and adjust stoichiometry (thiol:alkylating agent = 1:1.2) .

Q. Advanced: What methodologies are employed to investigate the compound’s mechanism of action in anticancer assays?

Answer:

  • Target Identification : Conduct kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence-based assays. Triazole derivatives in showed activity against tyrosine kinases .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) using crystallographic data of target proteins (e.g., PDB entries for EGFR) to predict binding interactions with the triazole and fluorophenyl moieties .
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in cancer cell lines (e.g., MCF-7, A549) to evaluate pro-apoptotic effects .
  • In Vivo Validation : Administer the compound in xenograft models (e.g., nude mice) at 10–50 mg/kg doses, monitoring tumor volume and biomarker expression (e.g., Ki-67) .

Q. Advanced: How should contradictory data on biological activity across studies be addressed?

Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., cell line provenance, serum-free media, consistent incubation times). emphasizes variability in antimicrobial assays due to differing bacterial strains .
  • Dose-Response Analysis : Perform IC₅₀ determinations across a wider concentration range (0.1–100 µM) to identify non-linear effects, as seen in for hydroxyacetamide derivatives .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to account for outliers and publication bias. Adjust for variables like solvent (DMSO vs. PBS) and exposure duration .
  • Mechanistic Follow-Up : Use RNA sequencing or proteomics to identify off-target effects that may explain discrepancies in activity profiles .

Q. Advanced: What computational approaches are recommended for structure-activity relationship (SAR) studies?

Answer:

  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and H-bond donors/acceptors. Triazole analogs in showed strong correlations between lipophilicity and bioactivity .
  • Free Energy Perturbation (FEP) : Calculate binding free energy changes for substituent modifications (e.g., fluorophenyl vs. chlorophenyl) using Schrödinger Suite .
  • ADMET Prediction : Utilize SwissADME or ADMETlab to optimize pharmacokinetic properties (e.g., CYP inhibition, BBB permeability) early in SAR campaigns .

Properties

Molecular Formula

C20H20FN5O3S2

Molecular Weight

461.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[4-(2-fluorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

InChI

InChI=1S/C20H20FN5O3S2/c1-25(15-8-10-31(28,29)13-15)18(27)12-30-20-24-23-19(14-5-4-9-22-11-14)26(20)17-7-3-2-6-16(17)21/h2-7,9,11,15H,8,10,12-13H2,1H3

InChI Key

DGJYYDYGBFROLH-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3F)C4=CN=CC=C4

Origin of Product

United States

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